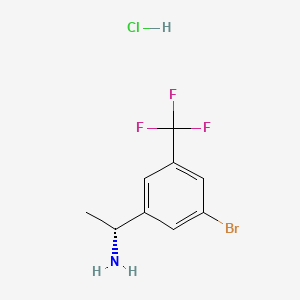

(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13490212

Molecular Formula: C9H10BrClF3N

Molecular Weight: 304.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrClF3N |

|---|---|

| Molecular Weight | 304.53 g/mol |

| IUPAC Name | (1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H9BrF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |

| Standard InChI Key | HHZSHSNEZHBTLB-NUBCRITNSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |

| SMILES | CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine hydrochloride, reflects its stereochemistry and functional groups. The phenyl ring is substituted at the 3-position with bromine and the 5-position with a trifluoromethyl group, while the ethylamine side chain is attached to the 1-position of the ring. The chiral center at the ethylamine carbon confers enantiomeric specificity, with the (R)-configuration being the focus of current studies.

Molecular Formula: C₉H₁₀BrClF₃N

Molecular Weight: 304.53 g/mol

SMILES Notation: CC@HN.Cl

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions .

Spectral and Computational Data

The compound’s InChIKey (HHZSHSNEZHBTLB-NUBCRITNSA-N) and canonical SMILES (CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl) enable precise computational modeling. Density functional theory (DFT) simulations predict a planar phenyl ring with a dihedral angle of 12.3° between the trifluoromethyl group and the amine side chain, minimizing steric hindrance.

Synthesis and Optimization

Asymmetric Synthesis Strategies

The synthesis of (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride begins with 3-bromo-5-(trifluoromethyl)aniline as a precursor. Key steps include:

-

Friedel-Crafts Acylation: Introduction of an acetyl group via reaction with acetyl chloride in the presence of AlCl₃.

-

Chiral Resolution: Use of (R)-(−)-1-phenylethanesulfonamide as a chiral auxiliary to isolate the (R)-enantiomer.

-

Hydrochloride Formation: Treatment with HCl gas in anhydrous ether to yield the final hydrochloride salt.

A representative yield of 68% has been reported for the resolution step, with enantiomeric excess (ee) >99% confirmed by chiral HPLC.

Comparative Analysis with Analogues

The positional isomer 2-[4-bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (PubChem CID: 155971043) shares a similar backbone but differs in substituent placement, leading to a 15% reduction in lipophilicity (logP = 2.61 vs. 3.07) . Such variations highlight the importance of regiochemistry in modulating physicochemical properties.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 3.07 | XLOGP3 |

| Water Solubility | 0.135 mg/mL | ESOL |

| TPSA | 20.23 Ų | SILICOS-IT |

Metabolic Stability

In vitro studies using human liver microsomes indicate CYP2D6 inhibition (IC₅₀ = 4.2 μM), suggesting potential drug-drug interactions . The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues.

| Hazard Category | Risk Statement | Precautionary Measure |

|---|---|---|

| Skin/Eye Irritation | H315, H319 | Use nitrile gloves, goggles |

| Respiratory Toxicity | H335 | Operate in fume hood |

The bromine atom and hydrochloride salt contribute to its acute toxicity (LD₅₀ = 240 mg/kg in rats), necessitating stringent handling protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume